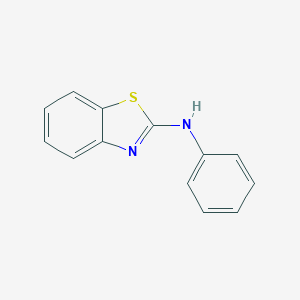

N-Phenyl-1,3-benzothiazol-2-amine

説明

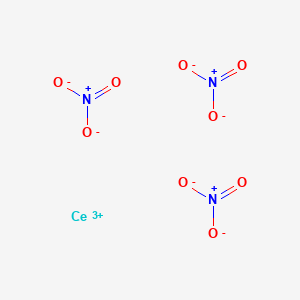

“N-Phenyl-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C13-H10-N2-S .

Synthesis Analysis

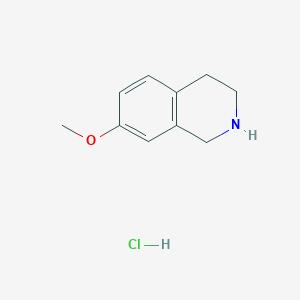

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of novel N’- (1,3-benzothiazol-2-yl)-arylamides were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3- (3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of “N-Phenyl-1,3-benzothiazol-2-amine” can be analyzed based on its molecular weight, XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, and Monoisotopic Mass .Chemical Reactions Analysis

Benzothiazoles have been synthesized through various reactions such as the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A series of novel N’- (1,3-benzothiazol-2-yl)-arylamides were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids .Physical And Chemical Properties Analysis

“N-Phenyl-1,3-benzothiazol-2-amine” has a molecular weight of 302.4, XLogP3 of 5.9, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 3, Exact Mass of 302.08776963, and Monoisotopic Mass of 302.08776963 .科学的研究の応用

Drug Design

Benzothiazoles, including N-Phenyl-1,3-benzothiazol-2-amine, are of great interest in drug design due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .

Anti-Cancer Activity

N-Phenyl-1,3-benzothiazol-2-amine derivatives have shown selective cytotoxicity against tumorigenic cell lines . This makes them potential candidates for anti-cancer drug development.

Anti-Bacterial Activity

Several 2-aminobenzothiazoles, which include N-Phenyl-1,3-benzothiazol-2-amine, have demonstrated antibacterial activity . This suggests their potential use in the development of new antibacterial agents.

Anti-Diabetic Activity

2-Aminobenzothiazoles have also shown antidiabetic activity . This indicates their potential in the treatment of diabetes.

Anti-Inflammatory Activity

N-Phenyl-1,3-benzothiazol-2-amine and its derivatives have been associated with anti-inflammatory activity . This suggests their potential use in the treatment of inflammatory diseases.

Anti-Tuberculosis Agents

N-Phenyl-1,3-benzothiazol-2-amine derivatives have shown potential as anti-tuberculosis agents . This indicates their potential in the treatment of tuberculosis.

Anti-Viral Activity

N-Phenyl-1,3-benzothiazol-2-amine derivatives have shown potential as anti-viral agents . This suggests their potential use in the treatment of viral infections.

Green Chemistry

The synthesis methods of N-Phenyl-1,3-benzothiazol-2-amine can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . This highlights the compound’s role in promoting environmentally friendly chemical synthesis.

将来の方向性

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity. The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

作用機序

Target of Action

N-Phenyl-1,3-benzothiazol-2-amine is a benzothiazole derivative that has been found to exhibit significant anti-tubercular activity . The primary target of this compound is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

It is believed that the compound interacts with its target, dpre1, inhibiting its function and thereby disrupting the synthesis of the bacterial cell wall . This disruption leads to the death of the bacteria, making N-Phenyl-1,3-benzothiazol-2-amine a potent anti-tubercular agent .

Biochemical Pathways

The biochemical pathways affected by N-Phenyl-1,3-benzothiazol-2-amine are primarily those involved in the biosynthesis of the bacterial cell wall . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakening of the cell wall and ultimately, the death of the bacteria .

Pharmacokinetics

The compound’s molecular weight of 226297 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of N-Phenyl-1,3-benzothiazol-2-amine’s action is the death of Mycobacterium tuberculosis bacteria . By inhibiting the DprE1 enzyme and disrupting the synthesis of the bacterial cell wall, the compound causes the bacteria to become structurally weak and ultimately leads to their death .

特性

IUPAC Name |

N-phenyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTDFSFRIDFTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047735 | |

| Record name | Anilinobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-Phenyl-1,3-benzothiazol-2-amine | |

CAS RN |

1843-21-6 | |

| Record name | 2-Benzothiazolamine, N-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anilinobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

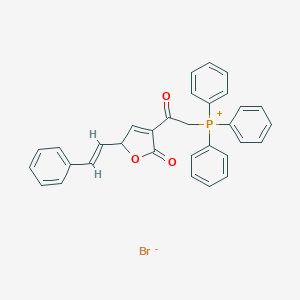

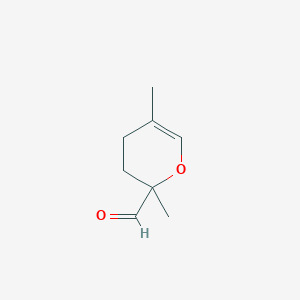

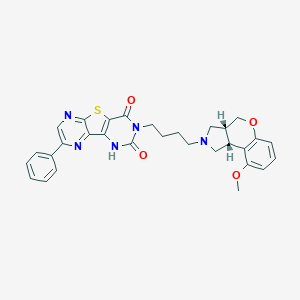

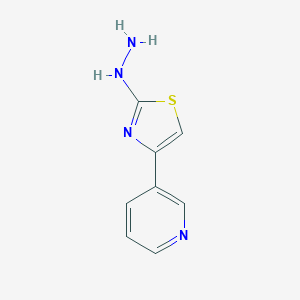

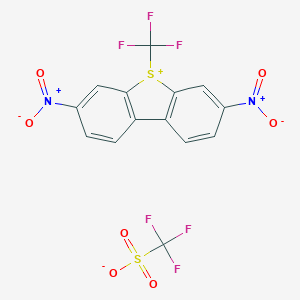

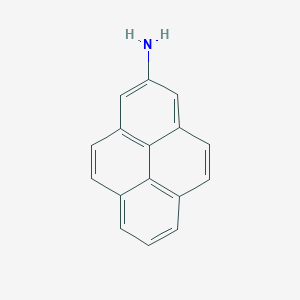

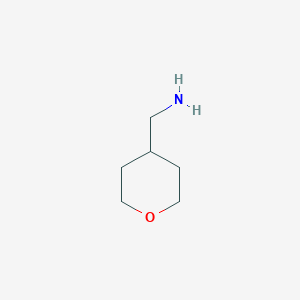

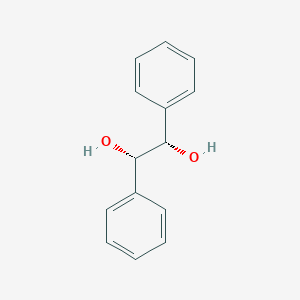

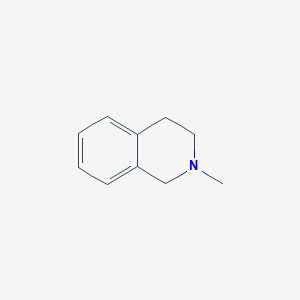

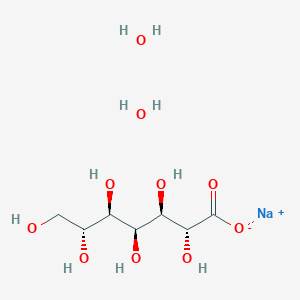

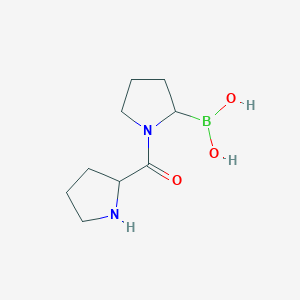

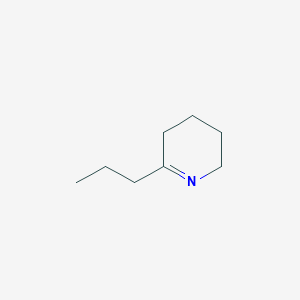

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。